Superior Catalytic Efficiency as a COMT Substrate Compared to Structural Analogs
In a direct head-to-head comparison of catechol derivatives as substrates for human catechol O-methyltransferase (COMT), 4-Isopropylcatechol demonstrates a distinct kinetic profile characterized by high catalytic efficiency. Its Vmax/Km ratio, a measure of enzyme catalytic efficiency, is 2.06 ml/min/mg, which is 2.8-fold higher than that of unsubstituted catechol (0.74) and approximately 3-fold higher than 4-methylcatechol (0.67) [1]. This difference is driven by a substantially lower Michaelis constant (Km) for 4-Isopropylcatechol (75.3 μM) compared to catechol (250 μM), indicating a higher affinity for the enzyme's active site [1].
| Evidence Dimension | COMT Substrate Catalytic Efficiency (Vmax/Km) |
|---|---|
| Target Compound Data | Vmax/Km = 2.06 ml/min/mg; Vmax = 155 ± 7 nmol/min/mg; Km = 75.3 ± 11.8 μM |
| Comparator Or Baseline | Catechol: Vmax/Km = 0.74 ml/min/mg (Vmax = 184 ± 10 nmol/min/mg; Km = 250 ± 22 μM); 4-Methylcatechol: Vmax/Km = 0.67 ml/min/mg |
| Quantified Difference | 2.8-fold increase in Vmax/Km versus catechol; Km is 3.3-fold lower (75.3 vs 250 μM) |
| Conditions | Human recombinant COMT enzyme assay in vitro |
Why This Matters
This enhanced catalytic efficiency and higher enzyme affinity differentiate 4-Isopropylcatechol from simpler catechols, making it a preferred substrate for COMT-based assays and for studying the role of 4-alkyl substitution in catechol metabolism.
- [1] Molecular Pharmacology. COMT Substrate Kinetics Data Table. Available at: https://molpharm.aspetjournals.org/highwire/markup/37209/expansion View Source
